Cas no 161239-02-7 (b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl)

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl structure
161239-02-7 structure
Product Name:b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
CAS-Nr.:161239-02-7
MF:C35H52O8
MW:600.783915007076
CID:1340932
Update Time:2024-03-01

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
    • b-D-Xylopyranoside, (3b,16a,23R,24R)-16,23:16,24-diepoxy-25-hydroxy-B(9a)-homo-19-norlanosta-1(10),7,9(11)-trien-3-yl
    • Cimicinol
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohep
    • Inchi: 1S/C35H52O8/c1-18-14-24-29(32(4,5)39)43-35(42-24)17-34(7)22-10-9-21-19(15-20(22)12-13-33(34,6)28(18)35)8-11-25(31(21,2)3)41-30-27(38)26(37)23(36)16-40-30/h8,10,12,18,21,23-30,36-39H,9,11,13-17H2,1-7H3/t18-,21-,23-,24-,25+,26+,27-,28-,29-,30+,33-,34+,35-/m1/s1
    • InChI-Schlüssel: YPGMQGITTGQZFY-FOVWXURSSA-N
    • Lächelt: O1[C@@]2([H])[C@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O[C@]31C([H])([H])[C@@]1(C([H])([H])[H])C4=C([H])C([H])([H])[C@@]5([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C5C([H])([H])C4=C([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]3([H])[C@]([H])(C([H])([H])[H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H]

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 43
  • XLogP3: 4.623

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl Verwandte Literatur

Empfohlene Lieferanten
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.